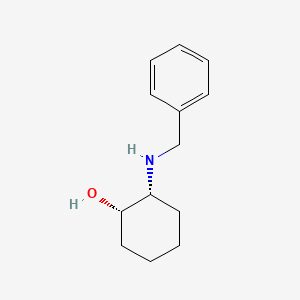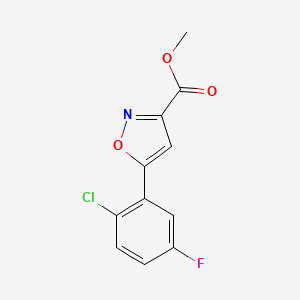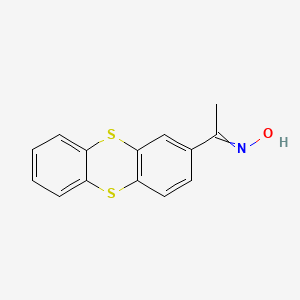![molecular formula C8H14N4O5 B13708616 N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azido group, which imparts distinct chemical properties and reactivity. It is a derivative of a sugar molecule, making it an interesting subject for research in both organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reducing the azido group to an amine.
Pyridinium Chlorochromate (PCC): Used for oxidizing hydroxyl groups to carbonyl groups.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Esters and Ethers: Formed by substitution reactions involving hydroxyl groups.
Carbonyl Compounds: Formed by the oxidation of hydroxyl groups.
Applications De Recherche Scientifique
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Studied for its potential in labeling and tracking biomolecules due to its azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide involves its azido group, which can participate in bioorthogonal reactions. These reactions occur without interfering with native biological processes, making the compound useful for labeling and tracking biomolecules. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex sugar derivative with multiple hydroxyl and acetamido groups.
Lacto-N-triaose: A trisaccharide with similar structural features but lacking the azido group.
Uniqueness
The presence of the azido group in N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide makes it unique compared to other similar compounds. This group imparts distinct reactivity, particularly in bioorthogonal chemistry, making the compound valuable for specific applications in scientific research.
Propriétés
Formule moléculaire |
C8H14N4O5 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-8-7(16)5(11-12-9)6(15)4(2-13)17-8/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5+,6-,7-,8-/m1/s1 |
Clé InChI |
XXMZSPIKXHMIQT-OZRXBMAMSA-N |
SMILES isomérique |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-])O |
SMILES canonique |
CC(=O)NC1C(C(C(C(O1)CO)O)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


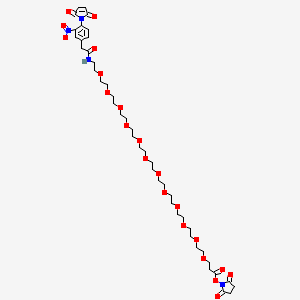
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)

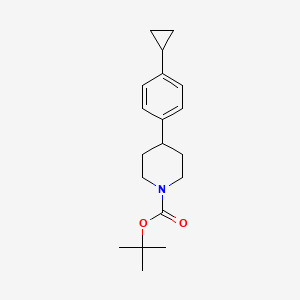


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

